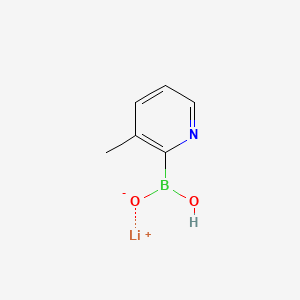

3-Methylpyridine-2-boronic acid, monolithium salt

Description

Properties

IUPAC Name |

lithium;hydroxy-(3-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPQENZVYUENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=C(C=CC=N1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674580 | |

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-65-9 | |

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylpyridine-2-boronic acid, monolithium salt chemical properties

An In-depth Technical Guide to 3-Methylpyridine-2-boronic acid, monolithium salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organoboron reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis considerations, analytical characterization, and critical applications of this compound, with a focus on its role in modern synthetic chemistry.

Core Chemical Identity and Physical Properties

This compound is a heterocyclic organoboron compound. Structurally, it features a pyridine ring substituted with a methyl group at the 3-position and a boronic acid group, existing as a monolithium salt, at the 2-position. This arrangement makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen atom in the pyridine ring and the adjacent boronate group can influence the compound's reactivity and its interaction with metal catalysts.[1]

Organoboron compounds are fundamental in organic chemistry for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[2][3] The C-B bond is characterized by low polarity, rendering alkyl and aryl boron compounds generally stable, though susceptible to oxidation.[3]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | Monolithium 3-methylpyridine-2-boronate, B-(3-Methylpyridin-2-yl)boronic acid monolithium salt | [7] |

| CAS Number | 1256345-65-9; 930303-26-7 (for related boronic acid) | [4][5][6][7][8] |

| Molecular Formula | C₆H₇BLiNO₂ | [4][5] |

| Molecular Weight | 142.88 g/mol | [4][5] |

| Appearance | Typically a solid (inferred from related compounds) | [9][10] |

| Purity | Commercially available, often at ≥90% purity | [6] |

Structural Representation

The structure combines the aromaticity of the pyridine ring with the unique electronic nature of the boronate group.

Caption: Structure of this compound.

Synthesis, Stability, and Reactivity

Plausible Synthetic Pathway

While specific industrial synthesis routes for the monolithium salt are proprietary, a general and logical approach can be inferred from established organometallic chemistry.[11] The synthesis likely involves a directed ortho metalation strategy.

-

Deprotonation: 3-Methylpyridine is treated with a strong lithium base, such as n-butyllithium (n-BuLi). The nitrogen atom directs the deprotonation to the C2 position.

-

Borylation: The resulting lithiated intermediate is quenched with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. This forms a lithium borate complex.

-

Hydrolysis/Salt Formation: Careful acidic workup followed by treatment with lithium hydroxide (LiOH) would yield the target this compound.

This method leverages the directing ability of the pyridine nitrogen to achieve regioselective borylation.

Stability and Degradation

Organoboron compounds, particularly boronic acids, require specific handling to ensure stability.[12]

-

Anhydride Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water.

-

Protodeboronation: Under certain conditions, particularly in the presence of strong acids or bases and heat, the C-B bond can be cleaved and replaced with a C-H bond. The monolithium salt form generally offers greater stability against this degradation pathway compared to the free acid.

-

Oxidation: The C-B bond is susceptible to oxidation. Therefore, storage should be under an inert atmosphere if long-term stability is critical.

Core Reactivity

The primary utility of this reagent stems from its role in the Suzuki-Miyaura cross-coupling reaction.[13][14] In this reaction, the organoboron compound transfers its organic fragment (the 3-methyl-2-pyridinyl group) to a palladium center in a key step called transmetalation.[13] The presence of a base is crucial for activating the boronic acid/ester for this transfer.[14] The nucleophilicity of the organic group attached to boron is a key factor in the efficiency of this process.[3]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being diagnostic. A distinct singlet corresponding to the methyl (CH₃) group protons would also be present.

-

¹³C NMR: The spectrum would reveal signals for the six carbons of the 3-methylpyridine core. The carbon atom directly bonded to the boron (C2) would exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

¹¹B NMR: This technique provides direct information about the boron center, helping to confirm the presence of the boronate species.

-

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as B-O and C-H stretching vibrations.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][15] this compound serves as a key nucleophilic partner in these transformations.

General Reaction Scheme

The coupling reaction involves the palladium-catalyzed reaction between the boronic acid salt and an organic halide (or triflate), typically an aryl or heteroaryl halide.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Aryl-3-methylpyridine

This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling. Causality for each step is explained in italics.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (Ar-Br) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

-

Rationale: Using a flame-dried flask under an inert atmosphere (Nitrogen or Argon) prevents the oxidation of the Pd(0) catalyst and potential side reactions.

-

-

Catalyst Addition:

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of inert gas.

-

Rationale: The Pd(0) catalyst is air-sensitive. Adding it under inert gas is critical to prevent its degradation to inactive palladium oxides.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (Dioxane/Water) via syringe.

-

Rationale: Degassing the solvent (by sparging with Argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can oxidatively deactivate the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle. The base (K₂CO₃) is essential for the transmetalation step, forming a more reactive boronate species.

-

-

Workup and Purification:

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Rationale: The aqueous workup removes inorganic salts and water-soluble impurities. Chromatography separates the desired product from unreacted starting materials and catalyst residues.

-

Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the key mechanistic steps of the reaction described above.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Handling Precautions:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

-

Avoid contact with skin and eyes, as organoboron compounds can be irritants.[12][16][17]

-

In case of spills, avoid generating dust.[12] Sweep or scoop up the material and place it in a sealed container for disposal.[12]

Storage Conditions:

-

Store in a cool, dry place away from moisture and direct sunlight.[12]

-

Keep the container tightly sealed to prevent hydrolysis and oxidation.[12]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][18]

-

For long-term storage, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures containing the 3-methylpyridine moiety, which is a common scaffold in pharmacologically active compounds. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.

References

-

BuyersGuideChem. (n.d.). Monolithium 3-methylpyridine-2-boronate | C6H8BNO2. Retrieved from [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

-

Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. Retrieved from [Link]

-

PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. This compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. aceschem.com [aceschem.com]

- 7. Monolithium 3-methylpyridine-2-boronate | C6H8BNO2 - BuyersGuideChem [buyersguidechem.com]

- 8. 3-Methylpyridine-2-boronic acid CAS#: 930303-26-7 [amp.chemicalbook.com]

- 9. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Pyridineboronic acid AldrichCPR 197958-29-5 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Boron - ESPI Metals [espimetals.com]

- 13. mdpi.com [mdpi.com]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. horticentre.co.nz [horticentre.co.nz]

- 17. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 3-Methylpyridine-2-boronic acid, monolithium salt (CAS 1256345-65-9): A Stabilized Reagent for Modern Cross-Coupling

Executive Summary

This guide provides an in-depth technical overview of 3-Methylpyridine-2-boronic acid, monolithium salt (CAS 1256345-65-9), a specialized organoboron reagent designed for use in synthetic organic chemistry. We will explore the fundamental challenge of 2-pyridylboronic acid instability and elucidate the strategic advantage conferred by the monolithium salt form. This document details the compound's physicochemical properties, offers a conceptual synthetic pathway, and presents a detailed, field-proven protocol for its primary application in Suzuki-Miyaura cross-coupling reactions. Safety, handling, and storage considerations are also addressed to ensure effective and safe implementation in a laboratory setting. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: Overcoming the 2-Pyridyl Challenge

The Significance of the 2-Pyridyl Moiety

The 2-substituted pyridine framework is a cornerstone in medicinal chemistry and materials science. It is a prevalent structural motif in numerous biologically active compounds and functional materials.[1] The nitrogen atom at the 2-position acts as a key hydrogen bond acceptor and a metal-coordinating site, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, the development of robust and efficient methods for constructing C-C bonds at the 2-position of the pyridine ring is of paramount importance.

The "2-Pyridyl Problem": Inherent Instability and Protodeboronation

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for C-C bond formation. However, its application with 2-pyridylboronic acids is notoriously challenging. Unlike their more stable 3- and 4-pyridyl isomers, 2-pyridylboronic acids are exquisitely sensitive to protodeboronation—a non-productive pathway where the C-B bond is cleaved by a proton source (often water or alcohol), leading to the formation of the parent heterocycle and boric acid.[2][3] This decomposition significantly reduces the yield of the desired coupled product and complicates reaction optimization.

This instability stems from the proximity of the Lewis acidic boron center to the Lewis basic ring nitrogen. This arrangement facilitates intramolecular mechanisms that accelerate C-B bond cleavage. For decades, this "2-pyridyl problem" has driven the search for stable, yet reactive, surrogates.[2]

Stabilization Strategies: The Role of the Monolithium Salt

To circumvent the inherent instability, several derivatives have been developed, including trifluoroborates, sterically hindered esters, and N-methyliminodiacetic acid (MIDA) boronates.[3] this compound represents another effective strategy. By forming the anionic 'ate' complex at the boron center, the compound's stability is markedly enhanced.

The formation of the lithium salt serves two primary functions:

-

Increased Nucleophilicity: The tetracoordinate boronate complex is more nucleophilic than its neutral, tricoordinate boronic acid counterpart, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

-

Inhibition of Protodeboronation: The anionic charge on the boron atom reduces its Lewis acidity, making it less susceptible to protonation and the subsequent cleavage of the vital carbon-boron bond. This renders the reagent more robust for benchtop handling and during the reaction itself.

Physicochemical Properties & Characterization

Core Data

All quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1256345-65-9 | [4][5][6] |

| Molecular Formula | C₆H₇BLiNO₂ | [4][5][6][7] |

| Molecular Weight | 142.88 g/mol | [4][5][7] |

| Synonyms | Monolithium 3-Methylpyridine-2-boronate | [7][8] |

| Form | Solid | N/A |

Spectroscopic Profile

While specific spectra are dependent on the supplier and batch, characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is standard.

-

¹H NMR: Expected signals would correspond to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the presence of the boronate group and the salt form.

-

¹¹B NMR: A characteristic signal for a tetracoordinate boron species would be expected, distinguishing it from the broader signal typical of a tricoordinate boronic acid.

-

¹³C NMR: Signals corresponding to the six carbon atoms of the 3-methylpyridine core would be present.

Synthesis and Quality Control

Conceptual Synthetic Pathway

The synthesis of pyridinylboronic acids and their derivatives typically proceeds via a halogen-metal exchange followed by borylation. The monolithium salt can be conceptualized as being formed from a suitable precursor, such as 2-bromo-3-methylpyridine.

Caption: Conceptual synthesis of the target compound.

Quality Control Parameters

For reliable and reproducible results in cross-coupling reactions, the quality of the reagent is critical.

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | Typically ≥90-95% | ¹H NMR, HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹¹B NMR, MS |

| Moisture Content | Low (as specified by supplier) | Karl Fischer Titration |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form a C(sp²)-C(sp²) bond.[9]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base plays a critical role in activating the boronate salt for the transmetalation step.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters and Experimental Causality

-

Catalyst: The choice of palladium catalyst and ligand is crucial. For heteroaromatic systems, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition.

-

Base: An inorganic base (e.g., K₃PO₄, Cs₂CO₃) is required. Its primary role is to activate the boronate, forming a more nucleophilic species that readily undergoes transmetalation with the palladium complex.[10] The choice of base can also influence the reaction rate and suppression of side reactions.

-

Solvent: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DMF/H₂O) is common. The organic solvent solubilizes the organic halide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions are also possible with specific bases like potassium trimethylsilanolate (TMSOK).[11]

Detailed Experimental Protocol: Synthesis of 2-(Aryl)-3-methylpyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Caption: Step-by-step workflow for a typical Suzuki coupling.

Reagents & Equipment:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply

-

Standard workup and purification equipment

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.5 equiv), and palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the flask and condenser. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and formation of unwanted side products.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(Aryl)-3-methylpyridine.

Handling, Storage, and Safety

Storage Recommendations

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent degradation from air and moisture.[12]

-

Temperature: For long-term stability, storage in a freezer (under -20 °C) is often recommended.[13] For short-term use, keep in a cool, dry place.

Handling and Personal Protective Equipment (PPE)

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[14][17]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12][16]

Disposal Considerations

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[14]

Conclusion and Future Outlook

This compound is a valuable, stabilized reagent that effectively addresses the inherent instability of its corresponding free boronic acid. Its enhanced stability against protodeboronation allows for more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex molecules containing the important 2-(3-methylpyridinyl) moiety. As the demand for sophisticated heterocyclic building blocks in drug discovery and materials science continues to grow, the use of such purpose-built, stabilized reagents will become increasingly integral to modern synthetic strategies.

References

-

Al-Zoubi, R. M. (2010). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2010(8), 277-307. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Gutiérrez-Sánchez, J. P., Galano, A., & Alvarez-Idaboy, J. R. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. Physical Chemistry Chemical Physics, 21(8), 4229-4237. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Moshang Chemical. (n.d.). This compound - CAS 1256345-65-9. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Monolithium 3-methylpyridine-2-boronate. Retrieved from [Link]

-

Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 12(1), 254-265. [Link]

-

ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. Retrieved from [Link]

-

Wang, C., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]

-

Al-Zoubi, R. M., & Al-Jammal, M. K. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1205–1217. [Link]

-

Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

- Lonza Ltd. (2015). Process for the synthesis of 3-methyl-pyridine.

-

Leny, F., & Vaultier, M. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(23), 5708. [Link]

Sources

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. This compound - CAS号 1256345-65-9 - 摩熵化学 [molaid.com]

- 6. This compound [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Methylpyridine-2-boronic acid CAS#: 930303-26-7 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 930303-26-7|3-Methylpyridine-2-boronic acid|BLD Pharm [bldpharm.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. spectrumchemical.com [spectrumchemical.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Methylpyridine-2-boronic acid, monolithium salt

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, heteroaromatic boronic acids are indispensable tools. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds, a process central to the development of pharmaceuticals and functional materials. Among these valuable reagents, 3-methylpyridine-2-boronic acid and its derivatives offer a unique steric and electronic profile, making them sought-after building blocks in medicinal chemistry.[1][2] This guide provides a comprehensive, experience-driven approach to the synthesis of 3-methylpyridine-2-boronic acid, monolithium salt, focusing on the critical experimental details and underlying chemical principles that ensure a successful and reproducible outcome.

Core Synthetic Strategy: Halogen-Metal Exchange and Borylation

The most reliable and scalable route to 3-methylpyridine-2-boronic acid relies on a two-step sequence: a halogen-metal exchange followed by borylation. This strategy is underpinned by the ready availability of 2-bromo-3-methylpyridine as a starting material. The fundamental transformation involves the replacement of the bromine atom at the C2 position of the pyridine ring with a boronic acid group. This is achieved through the generation of a transient, highly reactive organolithium intermediate.

The success of this synthesis hinges on precise control over the reaction conditions. The pyridine nucleus is susceptible to nucleophilic attack, and the presence of the methyl group introduces additional electronic factors. Therefore, a judicious choice of reagents and strict adherence to temperature protocols are paramount. The use of n-butyllithium (n-BuLi) at cryogenic temperatures (typically -78 °C) is the cornerstone of this procedure, ensuring regioselective metalation at the desired position while minimizing undesirable side reactions.[3][4]

Figure 2: A logical diagram illustrating the analytical workflow for the characterization and quality control of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure and provides a primary assessment of purity.

-

¹¹B NMR: A characteristic signal will confirm the presence of the boron atom.

-

-

Mass Spectrometry (MS): Verifies the molecular weight of the monolithium salt. [5][6]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete halogen-metal exchange. | Ensure slow, dropwise addition of n-BuLi at -78 °C and allow for sufficient stirring time. Verify the titer of the n-BuLi solution. |

| Presence of atmospheric moisture or oxygen. | Re-evaluate the inertness of the reaction setup. Use freshly dried solvents and flame-dry all glassware immediately before use. | |

| Formation of Impurities | Reaction temperature was too high during lithiation. | Maintain a strict internal temperature of -78 °C during the n-BuLi addition. |

| Incomplete borylation or hydrolysis. | Allow the borylation step to proceed overnight at room temperature. Ensure thorough stirring during the aqueous work-up. |

Conclusion

The synthesis of this compound, is a robust and highly valuable procedure for medicinal and synthetic chemists. Success is not merely a matter of following steps but of understanding the critical interplay between reagents, reaction conditions, and the inherent reactivity of the pyridine system. By adhering to the principles of strict inert atmosphere techniques, precise temperature control, and thorough characterization, researchers can confidently produce this key synthetic intermediate, thereby enabling the rapid advancement of their drug discovery and development programs.

References

- WANG Qing-qing, LIANG Ying, ZHU Xiao-guang. Preparation of 2-pyridylboronic acid. Journal of Bengbu Medical University, 2010, 35(10): 1043-1045.

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011, (i), 235-269.

- Process for the preparation of pyridine-2-boronic acid esters.

- Synthesis of 2-Pyridineboronic acid from 2-Bromopyridine and Triisopropyl bor

- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- Standard Lithiation–Borylation A user's guide. University of Bristol, 2017.

- Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.

- Synthesis of Pyridine−Borane Complexes via Electrophilic Aromatic Borylation. The Journal of Organic Chemistry, 2010, 75(24), 8677–8680.

- Lithiation–Borylation Methodology and Its Application in Synthesis. The University of Manchester Research Explorer, 2014.

- 3-Methylpyridine: Synthesis and Applic

- Iridium-catalyzed C-H borylation of pyridines. HKUST Research Portal, 2014.

- Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327.

- Monolithium 3-methylpyridine-2-boron

- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH, 2019.

- This compound. ChemScene.

- (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Leeds, 2007.

- Metal–halogen exchange. Wikipedia.

- Metal–halogen exchange. Grokipedia.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-Methylpyridine-2-boronic acid. CymitQuimica.

- This compound. CymitQuimica.

- Process for the synthesis of 3-methyl-pyridine.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- 3-Methylpyridine-2-boronic acid. BLD Pharm.

Sources

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 4. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [cymitquimica.com]

An In-depth Technical Guide to 3-Methylpyridine-2-boronic acid, monolithium salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylpyridine-2-boronic acid, monolithium salt (CAS Number: 1256345-65-9), a versatile building block in modern organic synthesis and medicinal chemistry. The guide delves into the compound's molecular structure, properties, synthesis, and key applications, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, data interpretation, and safety considerations are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: The Significance of Pyridine Boronic Acids in Drug Discovery

Pyridine scaffolds are ubiquitous in pharmaceuticals and biologically active compounds due to their ability to engage in various non-covalent interactions and their favorable pharmacokinetic properties.[1] The introduction of a boronic acid moiety onto the pyridine ring provides a powerful synthetic handle for the construction of complex molecular architectures, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction allows for the formation of carbon-carbon bonds with a high degree of functional group tolerance and stereospecificity, making it an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many drug candidates.

3-Methylpyridine-2-boronic acid, and its more stable monolithium salt form, are valuable reagents in this context. The presence of the methyl group at the 3-position can influence the steric and electronic properties of the molecule, offering unique opportunities for fine-tuning molecular interactions in drug design. This guide will provide a detailed exploration of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Monolithium 3-methylpyridine-2-boronate |

| CAS Number | 1256345-65-9[3][4] |

| Molecular Formula | C₆H₇BLiNO₂[4] |

| Molecular Weight | 142.88 g/mol [4] |

The corresponding free boronic acid is identified by CAS Number 930303-26-7, with a molecular formula of C₆H₈BNO₂ and a molecular weight of 136.94 g/mol .[5][6]

Structural Elucidation: A Spectroscopic Approach

A definitive single-crystal X-ray diffraction structure for this compound is not publicly available at the time of this writing. However, a detailed understanding of its structure can be inferred from spectroscopic data and general principles of coordination chemistry.

The monolithium salt exists as a boronate, with the lithium cation coordinating to the oxygen atoms of the boronic acid group. This interaction stabilizes the compound, making it less prone to dehydration and the formation of boroxine anhydrides, a common issue with free boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of 3-Methylpyridine-2-boronic acid and its monolithium salt.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl group. The chemical shifts and coupling constants will be influenced by the positions of the methyl and boronate groups. Based on data for 3-methylpyridine, the aromatic protons would be expected in the range of 7.0-8.5 ppm, and the methyl protons around 2.3 ppm.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the boron will exhibit a characteristic chemical shift. For 3-methylpyridine, the carbon signals appear in the aromatic region (120-150 ppm) and the methyl carbon at approximately 18 ppm.[7][8]

-

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly informative for boron-containing compounds. The chemical shift of the boron nucleus is sensitive to its coordination environment. For tricoordinate boronic acids, the ¹¹B NMR signal typically appears in the range of 27-33 ppm.[1][9] In the case of the tetracoordinate lithium boronate salt, a shift to a higher field (lower ppm value) would be expected due to the increased electron density at the boron center.[10]

Interpreting Spectroscopic Data: A Workflow

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-メチルピリジン-2-ボロン酸リチウム CAS#: 1256345-65-9 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Methylpyridine-2-boronic acid CAS#: 930303-26-7 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 8. chemconnections.org [chemconnections.org]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Stability, Storage, and Handling of 3-Methylpyridine-2-boronic acid, Monolithium Salt

Introduction: The Critical Role of Reagent Integrity in Synthesis

3-Methylpyridine-2-boronic acid and its derivatives are pivotal building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is well-established.[1] However, the inherent chemical nature of heteroaromatic boronic acids, especially those with a nitrogen atom adjacent to the boronic acid moiety, presents significant stability challenges.[2] The monolithium salt form of 3-methylpyridine-2-boronic acid is specifically designed to mitigate some of these instabilities, yet its efficacy is entirely dependent on rigorous storage and handling protocols.

This guide provides an in-depth analysis of the stability profile of 3-Methylpyridine-2-boronic acid, monolithium salt. Moving beyond simple storage instructions, we will explore the primary degradation pathways and the chemical principles that govern them. We will then translate this understanding into actionable, field-proven protocols for long-term storage, in-use handling, and stability verification, ensuring that researchers can leverage this valuable reagent with confidence and achieve reproducible, high-fidelity results.

Chemical Profile and Inherent Instabilities

A fundamental understanding of the compound's structure and its potential degradation pathways is essential for developing effective handling strategies.

Structural Form and the Stabilizing Effect of the Boronate Salt

The term "this compound" refers to the lithium boronate, which exists in equilibrium with the free boronic acid. The formation of the anionic boronate complex provides a degree of stabilization compared to the neutral boronic acid. The electron-donating character of the salt reduces the electrophilicity of the boron atom, making it less susceptible to certain nucleophilic attacks and other degradation mechanisms. This strategy is analogous to the use of MIDA boronates or organotrifluoroborates, which are employed to stabilize notoriously unstable boronic acids for "slow release" in cross-coupling reactions.[3]

Principal Degradation Pathways

Even in its more stable salt form, the compound is susceptible to two primary modes of degradation that can compromise sample purity and reactivity.

Protodeboronation is the most common and detrimental side reaction for many boronic acids.[3] It involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thereby yielding the parent heterocycle (3-methylpyridine) and boric acid. This reaction is irreversible and represents a direct loss of active reagent.

Heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridine boronic acid, are particularly prone to rapid protodeboronation.[2][3] The mechanism can be catalyzed by both acid and base, but for this class of compounds, a key pathway involves a zwitterionic intermediate that facilitates the unimolecular fragmentation of the C-B bond, even under neutral pH conditions.[3] The presence of moisture is a critical factor in facilitating this protonolysis.

Caption: Key degradation pathways for the boronic acid.

Organoboron compounds are generally susceptible to oxidation.[4][5] The C-B bond can be cleaved by atmospheric oxygen or other oxidizing agents, typically yielding the corresponding alcohol—in this case, 3-methyl-2-pyridinol.[6][7] This degradation pathway is often slower than protodeboronation for this specific class of compounds but is accelerated by exposure to air, heat, and light, as well as incompatibility with strong oxidizing agents.[8]

Recommended Storage and Handling Protocols

Adherence to strict environmental controls is non-negotiable for maintaining the integrity of this compound. The following protocols are designed to minimize exposure to the key degradation triggers: moisture, oxygen, heat, and light.

Long-Term Archival Storage

For stock quantities of the reagent intended for storage longer than one month, the following conditions are mandatory.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | Freezer storage (-20°C to -15°C). | Reduces the kinetic rate of all degradation pathways, including protodeboronation and slow oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) blanket. | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative cleavage and moisture-driven protodeboronation. |

| Container | Tightly sealed, opaque, or amber glass vial. | Prevents ingress of ambient air and moisture.[8][9] Opaque material protects against potential photolytic degradation.[8] |

| Location | Dry, well-ventilated, designated cold storage. | Ensures a stable external environment and prevents accidental exposure to incompatible chemicals.[8] |

Short-Term and In-Use Handling

Proper technique during weighing and dispensing is critical to prevent batch contamination and degradation.

Protocol for Aliquoting the Reagent:

-

Equilibration: Before opening, remove the primary container from the freezer and allow it to warm to room temperature in a desiccator for at least 30-60 minutes.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which would immediately initiate protodeboronation.[9]

-

-

Inert Environment: Perform all manipulations in a glove box or glove bag with a dry, inert atmosphere. If unavailable, work quickly and efficiently under a positive pressure stream of argon or nitrogen.

-

Causality: Minimizes exposure to atmospheric oxygen and moisture at the point of use.[10]

-

-

Dispensing: Use clean, dry spatulas and weighing vessels. Do not use tools that may generate static electricity.

-

Resealing: Immediately after dispensing the required amount, flush the headspace of the primary container with inert gas, securely reseal the cap, and wrap the seal with paraffin film for extra protection.

-

Return to Storage: Promptly return the primary container to the freezer. Do not leave it on the bench.

A Self-Validating System: Experimental Workflow for Stability Assessment

To ensure the quality of a new or aged batch of the reagent, a forced degradation study is a valuable tool. This workflow provides a framework for assessing stability under stressed conditions.

Caption: Experimental workflow for a forced degradation study.

Protocol for Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the boronic acid salt (e.g., 1 mg/mL) in a dry, aprotic solvent like THF or Dioxane under an inert atmosphere.

-

Aliquoting: Distribute the stock solution into five separate, sealed HPLC vials.

-

Stress Conditions:

-

Vial 1 (Control): Store at room temperature, protected from light.

-

Vial 2 (Thermal): Place in a heating block at 40°C.

-

Vial 3 (Photolytic): Expose to a broad-spectrum light source.

-

Vial 4 (Acidic): Add a catalytic amount of trifluoroacetic acid (TFA).

-

Vial 5 (Basic): Add a catalytic amount of triethylamine (TEA).

-

-

Incubation: Allow the reactions to proceed for a set time, such as 24 hours.

-

Analysis: Quench all samples by diluting with the mobile phase and analyze immediately by a stability-indicating method, such as reverse-phase HPLC with UV detection. Use LC-MS to identify the masses of any new peaks.

-

Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation is indicated by a decrease in the area of the parent peak and the appearance of new peaks corresponding to byproducts like 3-methylpyridine.

Summary of Best Practices

-

ALWAYS store the compound at freezer temperatures (-20°C) under a dry, inert atmosphere.

-

ALWAYS allow the container to warm to room temperature in a desiccator before opening.

-

NEVER handle the solid in open air for extended periods. Use a glove box or an inert gas stream.

-

AVOID contact with moisture, strong acids, strong bases, and strong oxidizing agents.[8]

-

CONSIDER performing a quality control check (e.g., by NMR or HPLC) on aged material or before use in a critical, large-scale reaction.

-

DOCUMENT the date received and dates opened on the container to track its handling history.

References

- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2014). Safety Data Sheet: 5-Methylpyridine-3-boronic acid. Thermo Fisher Scientific.

- TCI Chemicals. (2025). Safety Data Sheet. Tokyo Chemical Industry Co., Ltd..

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. MilliporeSigma.

- Wikipedia. (n.d.). Protodeboronation.

- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.

- Fisher Scientific. (2012).

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.

- Fisher Scientific. (2010). Safety Data Sheet: 2-Methoxypyridine-3-boronic acid. Thermo Fisher Scientific.

- Wikipedia. (n.d.). Organoboron chemistry.

- Slideshare. (n.d.). Organoborane or Organoboron compounds. Scribd.

- DergiPark. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. DergiPark Akademik.

Sources

- 1. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. Organoborane or Organoboron compounds | PPTX [slideshare.net]

- 6. sci-hub.box [sci-hub.box]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. orgsyn.org [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of 3-Methylpyridine-2-boronic acid, monolithium salt for Pharmaceutical Development

Foreword: The Strategic Imperative of Solubility Data in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, this guide is constructed not as a mere repository of data, but as a strategic manual. The subject of our focus, 3-Methylpyridine-2-boronic acid, monolithium salt, represents a class of compounds—boronic acids and their derivatives—that have become indispensable building blocks in medicinal chemistry.[1][2][3] Their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling has streamlined the synthesis of complex molecular architectures.[2][3] Moreover, the boronic acid moiety itself can be a key pharmacophore, as exemplified by the success of drugs like Bortezomib.[1][2]

The transition from a promising chemical entity to a viable drug candidate is, however, fraught with challenges, chief among them being solubility. Poor aqueous solubility is a primary contributor to diminished bioavailability and inconsistent efficacy, leading to the failure of many promising compounds in the development pipeline.[4][5] The formation of a salt, in this case, the monolithium salt of 3-Methylpyridine-2-boronic acid, is a deliberate and common strategy to enhance the physicochemical properties of a parent compound.[5][6][7][8]

Section 1: Physicochemical Profile and the Rationale for Salt Formation

3-Methylpyridine-2-boronic acid, as the parent compound, is an organic molecule whose utility in pharmaceutical synthesis is well-established. However, like many organic molecules, its solubility in aqueous media can be limited. The strategic conversion to a monolithium salt is a calculated decision aimed at improving its biopharmaceutical properties.

Why Salt Formation? The Impact on Solubility and Bioavailability

The formation of a salt from an ionizable active pharmaceutical ingredient (API) is a cornerstone of pharmaceutical development.[5][8][9] By converting the parent acid or base into a salt, one can significantly alter key properties:

-

Enhanced Solubility and Dissolution Rate: Salt forms of drugs often exhibit higher dissolution rates compared to their free acid or base forms. This is a critical factor for oral dosage forms, where rapid dissolution in the gastrointestinal tract is often a prerequisite for absorption.[8][10]

-

Improved Stability: Salt formation can lead to a more stable crystalline form, which can enhance the shelf-life and consistency of the drug product.[6][7]

-

Modified Hygroscopicity: The tendency of a compound to absorb moisture from the air can be altered through salt selection, which is important for manufacturing and storage.[11]

-

Crystallinity: A well-defined, stable crystalline salt form is often easier to purify, handle, and formulate than the parent compound.[7]

The selection of lithium as the counter-ion for 3-Methylpyridine-2-boronic acid would have been based on a salt screening process designed to identify a form with the optimal balance of these properties.[6][11]

Section 2: Determining the Solubility Profile: A Methodological Deep Dive

Given the absence of published quantitative data for this compound, this section will serve as a practical guide to generating this crucial information. We will explore two fundamental types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, a rapid assessment of solubility is often required for a large number of compounds. This is where kinetic solubility assays are invaluable.[12][13][14] These high-throughput methods typically involve dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[12][15] The point at which precipitation occurs is measured, often by nephelometry (light scattering), and provides a rapid, albeit often overestimated, measure of solubility.[16][17]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[12][18] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24 hours or more, until the concentration of the dissolved compound in the solution reaches a constant value.[19] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[19][20][21] While more time and resource-intensive, thermodynamic solubility data is essential for later-stage development and formulation decisions.[13][18]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium concentration of the test compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached with a saturated solution.[21]

-

Solvent Addition: Add a known volume of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixtures to equilibrate for at least 24 hours. A longer duration (e.g., 48-72 hours) may be necessary, and this should be validated by taking measurements at different time points to ensure the concentration has plateaued.[19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. It is crucial to separate the dissolved compound from the solid. This can be achieved by either centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.[17] When filtering, it is important to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.[20]

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Presentation and Interpretation (Hypothetical Data)

As specific solubility data is not publicly available, the following table presents a hypothetical but realistic solubility profile for this compound for illustrative purposes.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (µM) |

| Deionized Water | 25 | 15.2 | 106,389 |

| PBS (pH 7.4) | 25 | 18.5 | 129,489 |

| 0.1 M HCl | 25 | 25.8 | 180,599 |

| Methanol | 25 | 55.4 | 387,791 |

| Ethanol | 25 | 32.1 | 224,699 |

| Acetonitrile | 25 | 5.3 | 37,099 |

| Deionized Water | 37 | 22.8 | 159,591 |

| PBS (pH 7.4) | 37 | 26.3 | 184,098 |

Interpretation of Hypothetical Data:

-

The data indicates good aqueous solubility, which is a desirable characteristic for a drug candidate.

-

The increased solubility in 0.1 M HCl suggests that the compound may be more soluble in the acidic environment of the stomach.

-

The solubility is higher in polar protic solvents like methanol and ethanol compared to a polar aprotic solvent like acetonitrile.

-

The increase in solubility with temperature in aqueous media suggests that the dissolution process is endothermic.

Section 3: Visualizing the Workflow and its Implications

To further clarify the experimental process and its strategic importance, the following diagrams are provided.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Relationship between solubility and drug development.

Section 4: Conclusion and Future Directions

The strategic importance of obtaining accurate and reliable solubility data for a promising pharmaceutical building block like this compound cannot be overstated. While this guide has provided a robust framework for generating such data in the absence of publicly available information, it is crucial to recognize that solubility is a multifaceted property.

Future work should involve expanding the solubility profile to include biorelevant media (e.g., FaSSIF and FeSSIF) to better simulate the conditions of the human gastrointestinal tract. Furthermore, a comprehensive solid-state characterization, including polymorphism and hygroscopicity studies, should be conducted on the monolithium salt to ensure the selection of the most stable and manufacturable form.

By integrating the methodologies and strategic considerations outlined in this guide, researchers and drug development professionals can de-risk their projects, make more informed decisions, and ultimately increase the probability of successfully advancing new chemical entities from the laboratory to the clinic.

References

-

Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Kumar, L., & Singh, S. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

Improved Pharma. (2021). Salt Screening. Improved Pharma. [Link]

-

Yang, T., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

-

Protheragen. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Protheragen. [Link]

-

Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Veranova. [Link]

-

Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). Salt Screening. Charles River Laboratories. [Link]

-

António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

-

Peter, G., & Gede, M. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Schittny, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

-

Sravani, G., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Ghosh, A., et al. (2023). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. [Link]

-

Box, K., & Comer, J. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computational Chemistry. [Link]

-

Baka, E., et al. (2007). High throughput solubility measurement in drug discovery and development. Drug Discovery Today. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

-

Ayurajan, S. (2024). Physiochemical assessment of pharmaceutical salt forms. The Healer Journal. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]

-

Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Dahan, A., & Miller, J. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

-

Davit, B. M., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. (n.d.). Boric Acid. PubChem. [Link]

-

University of California, Santa Cruz. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. UCSC Chemistry. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. ERIC. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. onyxipca.com [onyxipca.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. pharmtech.com [pharmtech.com]

- 7. veranova.com [veranova.com]

- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rjpdft.com [rjpdft.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. scispace.com [scispace.com]

- 21. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Characterization of 3-Methylpyridine-2-boronic acid, Monolithium Salt: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 3-Methylpyridine-2-boronic acid, monolithium salt (CAS 930303-26-7).[1][2] In the realm of medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the precise structural confirmation and purity assessment of boronic acid derivatives are paramount.[3][4] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this versatile building block. While direct experimental data for this specific monolithium salt is not widely published, this guide synthesizes predictive data based on analogous structures and foundational spectroscopic principles to offer a robust analytical framework.

Introduction to this compound

This compound, is a heterocyclic organoboron compound. The presence of the pyridine ring, the methyl group, and the boronic acid moiety in a specific substitution pattern gives rise to a unique electronic and structural profile that is highly valuable in the synthesis of complex molecules. The lithium salt form can influence its stability and solubility. Accurate spectroscopic characterization is non-negotiable for ensuring its identity and purity prior to its use in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Methylpyridine-2-boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (electronic environment), their integration (proton count), and their multiplicity (neighboring protons). For this molecule, we expect to see signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group. The boronic acid protons (-OH) are often broad and may exchange with residual water in the solvent, making them difficult to observe or appearing as a broad singlet with a variable chemical shift.[5]

Predicted ¹H NMR Data: The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group, as well as the electron-donating methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.3 - 8.5 | dd | ~4-5, ~1-2 |

| H-4 (Pyridine) | 7.8 - 8.0 | dd | ~7-8, ~1-2 |

| H-5 (Pyridine) | 7.2 - 7.4 | dd | ~7-8, ~4-5 |

| CH₃ | 2.4 - 2.6 | s | - |

| B(OH)₂ | 5.0 - 8.0 | br s | - |

| Note: Predictions are based on analogous structures and can vary with solvent and concentration.[5] |

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, though the signal may be broadened due to the quadrupolar nature of the boron nucleus.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-B) | ~160 (potentially broad) |

| C-6 | ~150 |

| C-4 | ~138 |

| C-3 (C-CH₃) | ~135 |

| C-5 | ~123 |

| CH₃ | ~20 |

¹¹B NMR Spectroscopy

Expertise & Experience: ¹¹B NMR is crucial for directly probing the environment of the boron atom.[6] The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the substituents on the boron atom. For a tricoordinate boronic acid, a chemical shift in the range of 28-33 ppm is expected.[7] The formation of boroxines (cyclic anhydrides) upon dehydration can lead to a shift to a slightly lower field (~33 ppm).[5][7]

Predicted ¹¹B NMR Data:

| Boron Species | Predicted Chemical Shift (δ, ppm) |

| Trigonal Boronic Acid | 28 - 33 |

| Tetrahedral Boronate | 5 - 10 |

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.[5]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse sequence with a spectral width of 0-10 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 0-180 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency.

-

Acquire the spectrum with a spectral width of approximately 100 to -50 ppm.

-

Visualization of NMR Workflow:

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can offer structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, salt-like compound. Due to the natural isotopic abundance of boron (¹⁰B at ~20% and ¹¹B at ~80%), the molecular ion peak will appear as a characteristic isotopic cluster. Analysis of boronic acids by MS can sometimes be challenging, and derivatization to boronate esters can improve detection. [8][9] Predicted MS Data (ESI+):

| Ion | Predicted m/z (for ¹¹B) | Predicted m/z (for ¹⁰B) | Notes |

| [M+H]⁺ | 138.07 | 137.07 | Protonated molecule |

| [M+Na]⁺ | 160.05 | 159.05 | Sodiated adduct |

| [M-H₂O+H]⁺ | 120.06 | 119.06 | Loss of water |

Note: As this is a monolithium salt, observing the intact molecule in positive mode might be complex. The neutral boronic acid species is what is typically observed after protonation.

Experimental Protocol for Mass Spectrometry

Trustworthiness: This ESI-MS protocol is designed for the reliable analysis of polar organic molecules like the target compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and any characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one boron atom.

Visualization of MS Workflow:

Caption: Workflow for ESI-MS analysis.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive toolkit for the structural verification and purity assessment of this compound. While this guide presents a predictive framework, the outlined experimental protocols are robust and will enable researchers to generate high-quality data for their specific samples. Adherence to these self-validating methodologies ensures the scientific integrity required for downstream applications in research and development.

References

-

BuyersGuideChem. (n.d.). Monolithium 3-methylpyridine-2-boronate. Retrieved from [Link]

-

Chen, C. Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6888. Retrieved from [Link]

-